molecular formula C21H42ClNO4 B1147582 Myristoyl-L-carnitine chloride

Myristoyl-L-carnitine chloride

Cat. No.: B1147582
M. Wt: 408.0 g/mol
InChI Key: TWGWHMYOGIGWDM-FSRHSHDFSA-N
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Description

Myristoyl-L-carnitine (chloride) is a naturally occurring long-chain acylcarnitine, which is an amino acid derivative. It plays a significant role in the metabolism of fatty acids by facilitating the transport of long-chain fatty acids into the mitochondria for β-oxidation. This compound is also known for its involvement in various metabolic disorders and is used as a biomarker in scientific research .

Mechanism of Action

Target of Action

Myristoyl-L-carnitine chloride is a metabolite in the human body . It is involved in the beta-oxidation of long-chain fatty acids . The primary targets of this compound are proteins that undergo N-myristoylation, a process catalyzed by N-myristoyltransferases (NMTs) .

Mode of Action

this compound interacts with its targets by attaching a myristoyl group to proteins. This attachment is vital for proteins participating in various biological functions, including signal transduction, cellular localization, and oncogenesis .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the beta-oxidation of long-chain fatty acids . This process involves the transport of fatty acids into the mitochondria where they undergo beta-oxidation to acetyl CoA to obtain usable energy via the citric acid cycle .

Pharmacokinetics

The homeostasis of this compound is multifaceted. Concentrations are maintained by a combination of oral absorption, de novo biosynthesis, carrier-mediated distribution into tissues, and extensive, but saturable, renal tubular reabsorption .

Result of Action

The action of this compound results in the modulation of intracellular coenzyme A (CoA) homeostasis . It also plays a role in host defense against microbial and viral infections .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, plasma levels of this compound are decreased in patients with chronic fatigue syndrome and increased in patients with end-stage renal disease .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Myristoyl-L-carnitine (chloride) typically involves the esterification of L-carnitine with myristic acid. The reaction is carried out in the presence of an acid chloride, such as myristoyl chloride, and a base to neutralize the hydrochloric acid formed during the reaction . The reaction conditions often include the use of an organic solvent like dichloromethane and a catalyst to facilitate the esterification process.

Industrial Production Methods

Industrial production of Myristoyl-L-carnitine (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The purity of the final product is maintained through rigorous quality control measures, including high-performance liquid chromatography (HPLC) and mass spectrometry (MS) analysis .

Chemical Reactions Analysis

Types of Reactions

Myristoyl-L-carnitine (chloride) undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like hydroxide ions for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Myristoyl-L-carnitine (chloride). These derivatives are often used in further scientific research to study their biological and chemical properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Myristoyl-L-carnitine (chloride) is unique due to its specific chain length, which influences its transport efficiency and metabolic role. It is particularly significant in the study of metabolic disorders and mitochondrial function due to its involvement in the transport of long-chain fatty acids .

Properties

IUPAC Name

[(2R)-3-carboxy-2-tetradecanoyloxypropyl]-trimethylazanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H41NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-21(25)26-19(17-20(23)24)18-22(2,3)4;/h19H,5-18H2,1-4H3;1H/t19-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWGWHMYOGIGWDM-FSRHSHDFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCC(=O)O[C@H](CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H42ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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